molecular formula C48H84N2O34 B8220646 beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy-

beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy-

Cat. No.: B8220646
M. Wt: 1233.2 g/mol
InChI Key: QRGCMRZAXCTAMQ-UHFFFAOYSA-N
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Description

Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy-: is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. Beta-Cyclodextrin, in particular, consists of seven glucose units forming a ring structure. The modification at the 6A position with a 6-aminohexyl group introduces unique properties to the molecule, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- typically involves the following steps:

    Starting Material: The process begins with Beta-Cyclodextrin.

    Tosylation: Beta-Cyclodextrin is first tosylated at the 6A position using tosyl chloride in the presence of a base such as pyridine.

    Amination: The tosylated Beta-Cyclodextrin is then reacted with 6-aminohexylamine under microwave-assisted conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is preferred due to its efficiency and shorter reaction times compared to traditional thermal methods .

Chemical Reactions Analysis

Types of Reactions: Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- primarily involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin ring encapsulates hydrophobic molecules, enhancing their solubility and stability. The aminohexyl group at the 6A position can also interact with biological targets, facilitating targeted delivery and controlled release of drugs .

Properties

IUPAC Name

5-[(6-aminohexylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84N2O34/c49-5-3-1-2-4-6-50-7-14-35-21(57)28(64)42(71-14)79-36-15(8-51)73-44(30(66)23(36)59)81-38-17(10-53)75-46(32(68)25(38)61)83-40-19(12-55)77-48(34(70)27(40)63)84-41-20(13-56)76-47(33(69)26(41)62)82-39-18(11-54)74-45(31(67)24(39)60)80-37-16(9-52)72-43(78-35)29(65)22(37)58/h14-48,50-70H,1-13,49H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGCMRZAXCTAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84N2O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1233.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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